JWH 018 N-(4,5-epoxypentyl) analog

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

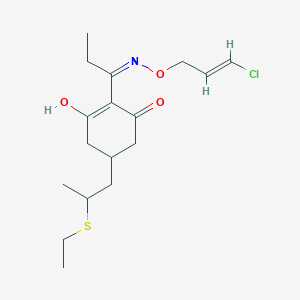

JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(4,5-epoxypentyl) analog is distinguished by a terminal epoxide group on the alkyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Metabolite Characterization and Drug Testing

JWH-018 undergoes extensive metabolic reactions in vivo, leading to the formation of various metabolites. Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 and characterized them using nuclear magnetic resonance spectroscopy. Their research supports the detection of JWH-018 administration in drug testing programs by identifying carboxy and alkylhydroxy metabolites as urinary markers of its intake (Beuck et al., 2011).

Study of Synthetic Cannabinoids

Wang (2010) describes the discovery and subsequent misuse of JWH-018 in products marketed as legal marijuana substitutes. JWH-018, synthesized by John W. Huffman, was originally intended for scientific research to understand the human endocannabinoid system (Wang, 2010).

Behavioral and Binding Studies

Vigolo et al. (2015) investigated the in vitro and in vivo activity of JWH-018 and its halogenated derivatives in mice. Their research contributes to understanding the pharmacological profile of these synthetic cannabinoids, noting their potent effects compared to THC and their differential impact on convulsions and myoclonias (Vigolo et al., 2015).

Differentiation of Methylated Indole Ring Regioisomers

Belal et al. (2018) focused on differentiating the regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its analogues. They utilized GC-MS and GC-IR to distinguish among these compounds, which is crucial for forensic analysis (Belal et al., 2018).

Effects on Reproductive System

Mutluay et al. (2019) explored the impact of JWH-018 on the male reproductive system. Their study on rats indicated that JWH-018 affects spermatogenesis and sperm function, highlighting its potential adverse effects on male fertility (Mutluay et al., 2019).

Neurotoxicity Studies

Sezer et al. (2020) assessed the cytotoxic, genotoxic, and oxidative stress effects of JWH-018 on human SH-SY5Y neuronal cells. Their findings suggest that JWH-018 could contribute to neurotoxicity via oxidative stress, which is an essential consideration for understanding its broader health impacts (Sezer et al., 2020).

Metabolic Studies

Wintermeyer et al. (2010) investigated the phase I metabolism of JWH-018 in vitro using human liver microsomes. Their research identified various monohydroxylation and dihydroxylation metabolites, contributing to the understanding of its metabolic pathways (Wintermeyer et al., 2010).

Detection in Biological Samples

Chimalakonda et al. (2011) developed a method for detecting and quantifying metabolites of JWH-018 in human urine, crucial for forensic and clinical toxicology (Chimalakonda et al., 2011).

Toxicological Profile and Public Health

Ginsburg et al. (2012) analyzed the purity of synthetic cannabinoids, including JWH-018, sold online, offering insights into the potential risks and toxicological profile of these compounds (Ginsburg et al., 2012).

Forensic Analysis and Identification

Shanks et al. (2012) developed a method for determining trace concentrations of JWH-018 in human blood, useful in forensic investigations of synthetic cannabinoid use (Shanks et al., 2012).

properties

Product Name |

JWH 018 N-(4,5-epoxypentyl) analog |

|---|---|

Molecular Formula |

C24H21NO2 |

Molecular Weight |

355.4 |

IUPAC Name |

naphthalen-1-yl-[1-[3-(oxiran-2-yl)propyl]indol-3-yl]methanone |

InChI |

InChI=1S/C24H21NO2/c26-24(21-12-5-8-17-7-1-2-10-19(17)21)22-15-25(14-6-9-18-16-27-18)23-13-4-3-11-20(22)23/h1-5,7-8,10-13,15,18H,6,9,14,16H2 |

InChI Key |

WWVMNUMWFUXVSG-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |

synonyms |

JWH 018 epoxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.